molecular formula C27H31FN3NaO4 B12734294 6-Heptenoic acid, 7-(6-cyclopropyl-1-(1,1-dimethylethyl)-4-(4-fluorophenyl)-3-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt CAS No. 126274-09-7

6-Heptenoic acid, 7-(6-cyclopropyl-1-(1,1-dimethylethyl)-4-(4-fluorophenyl)-3-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt

Cat. No.: B12734294
CAS No.: 126274-09-7
M. Wt: 503.5 g/mol
InChI Key: VHZFFAPQVXBIIQ-CALJPSDSSA-M
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Description

6-Heptenoic acid, 7-(6-cyclopropyl-1-(1,1-dimethylethyl)-4-(4-fluorophenyl)-3-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptenoic acid, 7-(6-cyclopropyl-1-(1,1-dimethylethyl)-4-(4-fluorophenyl)-3-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, introduction of the fluorophenyl group, and subsequent functionalization to introduce the heptenoic acid and dihydroxy groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as high-performance liquid chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the double bonds in the heptenoic acid moiety, converting them to single bonds.

    Substitution: The aromatic fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Saturated heptenoic acid derivatives.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential interactions with biological macromolecules can be studied. This includes its binding affinity to proteins, enzymes, and nucleic acids.

Medicine

The compound’s structure suggests potential pharmacological activity. It could be investigated for its efficacy as a therapeutic agent in treating various diseases, particularly those involving inflammation or cancer.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-Heptenoic acid, 7-(6-cyclopropyl-1-(1,1-dimethylethyl)-4-(4-fluorophenyl)-3-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Heptenoic acid derivatives: Compounds with similar heptenoic acid moieties.

    Pyrazolo[3,4-b]pyridine derivatives: Compounds with the same core structure but different substituents.

    Fluorophenyl compounds: Molecules containing the fluorophenyl group.

Uniqueness

What sets 6-Heptenoic acid, 7-(6-cyclopropyl-1-(1,1-dimethylethyl)-4-(4-fluorophenyl)-3-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt apart is its combination of these functional groups in a single molecule. This unique structure provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

CAS No.

126274-09-7

Molecular Formula

C27H31FN3NaO4

Molecular Weight

503.5 g/mol

IUPAC Name

sodium;(E)-7-[1-tert-butyl-6-cyclopropyl-4-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C27H32FN3O4.Na/c1-15-23-24(16-7-9-18(28)10-8-16)21(12-11-19(32)13-20(33)14-22(34)35)25(17-5-6-17)29-26(23)31(30-15)27(2,3)4;/h7-12,17,19-20,32-33H,5-6,13-14H2,1-4H3,(H,34,35);/q;+1/p-1/b12-11+;

InChI Key

VHZFFAPQVXBIIQ-CALJPSDSSA-M

Isomeric SMILES

CC1=NN(C2=C1C(=C(C(=N2)C3CC3)/C=C/C(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F)C(C)(C)C.[Na+]

Canonical SMILES

CC1=NN(C2=C1C(=C(C(=N2)C3CC3)C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F)C(C)(C)C.[Na+]

Origin of Product

United States

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